2,7-Diazaspiro[3.5]nonane

Sigma receptor S1R ligand Analgesic

For programs targeting tunable S1R agonists (Ki=2.7nM) or antagonists, or antimycobacterials against MDR-TB with sub-0.016μg/mL MIC, choose 2,7-Diazaspiro[3.5]nonane. Its [3.5] spiro core defines a unique conformational space, enabling functional selectivity not seen with flexible diamines or other spiro systems. Ideal for lead optimization and chemical probes.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 136098-14-1
Cat. No. B173780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[3.5]nonane
CAS136098-14-1
Synonyms2,7-diazaspiro[3.5]nonane
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC2
InChIInChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2
InChIKeyDROZYMFJWSYDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[3.5]nonane (CAS 136098-14-1): A Spirocyclic Piperidine-Azetidine Scaffold for CNS and Anti-Infective Drug Discovery


2,7-Diazaspiro[3.5]nonane is a conformationally restricted spirocyclic diamine comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon, conferring a rigid, three-dimensional topology distinct from planar heteroaromatics or flexible linear amines [1]. This scaffold, bearing two secondary amine functionalities, serves as a versatile core for the design of sigma receptor (SR) ligands with tunable agonist/antagonist functional profiles, neurokinin (NK2) receptor antagonists, and antimycobacterial agents targeting drug-resistant Mycobacterium tuberculosis [2][3][4]. The compound is commercially available as a research chemical with typical purity specifications of ≥95-98% .

Why 2,7-Diazaspiro[3.5]nonane Cannot Be Substituted with Linear Diamines or Other Spirocyclic Analogs


The specific [3.5] ring junction of 2,7-diazaspiro[3.5]nonane defines a unique conformational space and amine pKa profile that dictates both receptor recognition and functional outcome. As demonstrated in sigma receptor pharmacology, derivatives built on this core can be tuned to act as S1R agonists (e.g., AD186, Ki = 2.7 nM) or antagonists (e.g., AB21, Ki = 13 nM), a functional dichotomy not readily achieved with the more flexible diazabicyclo[4.3.0]nonane scaffold or the [4.4] spiro system [1]. Furthermore, in the context of antimycobacterial activity, the symmetric 2-benzyl substitution pattern on this specific [3.5] core enables sub-0.016 μg/mL MIC values against multidrug-resistant M. tuberculosis strains, a potency level not observed for other spirocyclic cores in the same benzothiazinone series [2]. Substitution with linear diamines would forfeit the rigidity required for S1R pharmacophore complementarity, while alternative spirocyclic cores (e.g., 2,7-diazaspiro[4.4]nonane) yield ligands with distinct S1R/S2R selectivity profiles and in vivo efficacy windows [3].

Quantitative Differentiation of 2,7-Diazaspiro[3.5]nonane: Head-to-Head Binding, Functional Selectivity, and In Vivo Efficacy


Sigma-1 Receptor Binding Affinity: 2,7-Diazaspiro[3.5]nonane vs. Diazabicyclo[4.3.0]nonane Scaffolds

In a direct comparative study, the 2,7-diazaspiro[3.5]nonane derivative 4b (AD186) exhibited a Ki of 2.7 ± 0.3 nM at S1R, representing an approximately 10-fold improvement in affinity compared to the diazabicyclo[4.3.0]nonane-based derivative 8b, which displayed a Ki of 27 ± 4.2 nM at S1R [1]. This enhancement is attributed to the optimal positioning of the basic nitrogen within the [3.5] spirocyclic framework for interaction with the S1R binding pocket [1].

Sigma receptor S1R ligand Analgesic CNS drug discovery

Functional Agonist/Antagonist Tuning: Divergent In Vivo Effects from a Single 2,7-Diazaspiro[3.5]nonane Scaffold

Derivatives sharing the identical 2,7-diazaspiro[3.5]nonane core can display opposite functional activity at S1R. Compound 5b (AB21, KiS1R = 13 nM) acted as an S1R antagonist, achieving maximum antiallodynic effect at 20 mg/kg in a capsaicin-induced mechanical hypersensitivity model, an effect fully reversed by the S1R agonist PRE-084 [1]. In contrast, compound 4b (AD186, KiS1R = 2.7 nM), despite higher affinity, was devoid of antiallodynic activity and instead reversed the antiallodynic effect of the S1R antagonist BD-1063, confirming an agonist functional profile [1].

Sigma-1 receptor Functional selectivity Allodynia Pain

Antimycobacterial Potency: 2,7-Diazaspiro[3.5]nonane Benzothiazinones vs. PBTZ169

A series of benzothiazinone derivatives incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated MIC values of <0.016 μg/mL against both drug-sensitive and multidrug-resistant M. tuberculosis strains [1]. Compound 2d, containing the 2,7-diazaspiro[3.5]nonane core, exhibited improved in vivo efficacy and superior pharmacokinetic (PK) profiles relative to PBTZ169, a leading benzothiazinone clinical candidate [1].

Antitubercular Mycobacterium tuberculosis Benzothiazinone Drug-resistant TB

Neurokinin Receptor Selectivity: 2,7-Diazaspiro[3.5]nonane Derivative Displays 1000-Fold NK2 Selectivity

Compound 3a, a spiropiperidine containing the 2,7-diazaspiro[3.5]nonane core, was identified as a potent NK2 receptor antagonist in guinea pig trachea, demonstrating 1000-fold selectivity for NK2 receptors over NK1 receptors [1]. This level of selectivity is critical for minimizing off-target effects in therapeutic applications targeting NK2-mediated conditions such as asthma and visceral hypersensitivity.

Tachykinin receptor NK2 antagonist Neurokinin Respiratory

Optimal Research Applications for 2,7-Diazaspiro[3.5]nonane Based on Differentiated Evidence


Design of CNS-Penetrant S1R Agonists or Antagonists with Tunable Functional Activity

Utilize the 2,7-diazaspiro[3.5]nonane core as a starting scaffold for the synthesis of S1R ligands. As demonstrated by Cosentino et al., this core supports both high S1R affinity (Ki = 2.7 nM) and functional tunability from agonist to antagonist via peripheral substitution [1]. Researchers can exploit this property to develop tool compounds for probing S1R biology or to initiate lead optimization programs for pain, neurodegeneration, or neuropsychiatric disorders [1].

Development of Next-Generation Antitubercular Agents Targeting MDR-TB

Incorporate the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into benzothiazinone or related DprE1 inhibitor scaffolds to achieve sub-0.016 μg/mL MIC potency against drug-resistant M. tuberculosis [2]. The improved PK profile of derivatives like compound 2d, compared to PBTZ169, suggests this scaffold is particularly well-suited for lead optimization campaigns aiming to improve in vivo exposure and efficacy in TB models [2].

Development of Selective NK2 Receptor Antagonists for Respiratory or Visceral Pain Indications

Employ the 2,7-diazaspiro[3.5]nonane core to generate spiropiperidine derivatives with high selectivity for the NK2 receptor over NK1 [3]. The 1000-fold selectivity window achieved with compound 3a provides a rationale for using this scaffold in programs targeting NK2-mediated pathologies such as asthma, urinary incontinence, or irritable bowel syndrome, where NK1 cross-reactivity is undesirable [3].

Protein Misfolding Disorder Research (Alzheimer's, Parkinson's, Type 2 Diabetes)

Leverage 2,7-diazaspiro[3.5]nonane derivatives as chemical probes to investigate cellular mechanisms of protein misfolding and aggregation [4]. Patent literature claims that compounds based on this core preserve cellular integrity in models of amyloidosis, suggesting utility in phenotypic screening assays aimed at identifying disease-modifying therapies for neurodegenerative and metabolic disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.